![molecular formula C8H9NOS B1314784 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde CAS No. 197237-97-1](/img/structure/B1314784.png)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde
Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is a compound with the molecular formula C7H9NS . It is also known by other names such as 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine and THIENO[3,2-C]PYRIDINE, 4,5,6,7-TETRAHYDRO- . This compound has a molecular weight of 139.22 g/mol .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines has been reported in the literature . The synthesis involves conventional techniques and the synthesized compounds are characterized by elemental analysis, IR, MS, 1H, and 13C NMR .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine can be represented by the InChI code1S/C7H9NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2
. The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Chemical Reactions Analysis
While specific chemical reactions involving 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde are not available, the compound 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine has been used in the synthesis of aminopyrimidine derivatives, which are potent EGFR inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine include a molecular weight of 139.22 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound has an XLogP3-AA value of 1, which is a measure of its lipophilicity .Scientific Research Applications
Pharmaceutical Research: Antithrombotic Agents
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: derivatives, such as prasugrel, are pivotal in the development of antithrombotic agents . Prasugrel is a thienopyridine prodrug that inhibits platelet aggregation, which is crucial for preventing thrombotic cardiovascular events in patients with acute coronary syndrome. The aldehyde group in 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde can be modified to produce new derivatives with potential antithrombotic properties.
Antimicrobial Research: Antibacterial and Antifungal Applications
The structural analogs of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine have been evaluated for their antibacterial and antifungal activities . The aldehyde group can be leveraged to attach various substituents, enhancing the antimicrobial efficacy of these compounds against different strains of bacteria and fungi.
Mechanism of Action
Target of Action
It is known that similar compounds are used as intermediates in the synthesis of anti-thrombotic drugs like clopidogrel .
Mode of Action
Related compounds have demonstrated inhibition of platelet aggregation and activation . This suggests that 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde might interact with its targets to modulate these biological processes.
Pharmacokinetics
It is soluble in water and ethanol , which could potentially influence its bioavailability.
Result of Action
Related compounds have shown potent biological efficacy with minimal side effects , suggesting that this compound might have similar effects.
Action Environment
The action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2–8 °C . Its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical substances.
properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,5,9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZHHLBAACQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474323 | |
Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
CAS RN |
197237-97-1 | |
Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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